CP-85958

Description

Historical Positioning within Leukotriene Antagonist Development

The discovery of leukotrienes, identified as the slow-reacting substance of anaphylaxis, highlighted their crucial role in inflammatory and allergic reactions, particularly in conditions like asthma. Leukotrienes C4, D4, and E4 were found to induce the contraction of bronchial smooth muscle, underscoring their significance in asthma pathogenesis. guidetopharmacology.org This understanding spurred extensive research efforts to develop agents capable of blocking the effects of these potent mediators. The development of antileukotriene agents, including receptor antagonists like zafirlukast (B1683622) and montelukast, and biosynthesis inhibitors such as zileuton, marked a significant advancement in managing conditions influenced by leukotrienes. guidetopharmacology.orgguidetopharmacology.org CP-85958 was investigated as part of this wave of research into leukotriene antagonists, representing an early effort to target these pathways. wikipedia.orgwikipedia.org Its study contributed to the accumulating knowledge in this field, paving the way for the design and evaluation of subsequent compounds.

Contribution to Understanding Modulators of Inflammatory Pathways (e.g., Arthritis, Asthma)

Research involving this compound contributed to the broader understanding of compounds capable of modulating inflammatory pathways, with a notable focus on asthma. Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase in various inflammatory cells found in the airways. guidetopharmacology.org Cysteinyl leukotrienes, in particular, are recognized for their important role in recruiting eosinophils and contributing to airway remodeling in chronic asthma. guidetopharmacology.org Asthma itself is characterized by inflammation and airway hyperresponsiveness, involving a complex interplay of various cell types and signaling cascades, including pathways regulated by NF-κB and Toll-like receptors. wikipedia.org While direct detailed findings on this compound's impact on specific inflammatory markers like cytokines (e.g., IL-4, IL-5, IL-13, IL-17, TNF-α) were not extensively detailed in the provided context, its classification as a leukotriene antagonist places it within the framework of modulating these critical inflammatory cascades. The subsequent development of CP-199331, a related compound that demonstrated enhanced efficacy against asthma in preclinical models wikipedia.orgwikipedia.org, further underscores the contribution of the research initiated with compounds like this compound to understanding how to effectively modulate inflammatory pathways relevant to respiratory diseases.

Structure

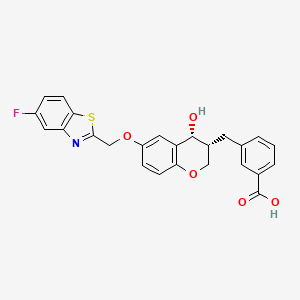

2D Structure

3D Structure

Properties

CAS No. |

134002-60-1 |

|---|---|

Molecular Formula |

C25H20FNO5S |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

3-[[(3R,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]benzoic acid |

InChI |

InChI=1S/C25H20FNO5S/c26-17-4-7-22-20(10-17)27-23(33-22)13-31-18-5-6-21-19(11-18)24(28)16(12-32-21)9-14-2-1-3-15(8-14)25(29)30/h1-8,10-11,16,24,28H,9,12-13H2,(H,29,30)/t16-,24-/m1/s1 |

InChI Key |

RYSLZFOZDSIPHK-VOIUYBSRSA-N |

SMILES |

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |

Isomeric SMILES |

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |

Canonical SMILES |

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

134002-60-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-85958; CP85958; CP 85958; UNII-CU98Q2IL7P; (+)-Cp 85958. |

Origin of Product |

United States |

Molecular Pharmacology and Target Engagement of Cp 85958

Characterization of Ligand-Receptor Interactions

The initial and most critical step in characterizing a novel compound such as CP-85958 is to delineate its interaction with the target receptor. This involves a series of in vitro assays to determine its affinity, selectivity, and mode of action.

Selective Antagonism of the Cysteinyl Leukotriene 1 (CysLT1) Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators that exert their effects through G-protein coupled receptors, primarily the CysLT1 receptor. nih.govwikipedia.org Antagonists of this receptor, such as montelukast, zafirlukast (B1683622), and pranlukast, are established therapeutics for inflammatory conditions like asthma. wikipedia.orgnii.ac.jp For a new chemical entity like this compound, its primary pharmacological activity would be established by demonstrating its ability to selectively block the CysLT1 receptor.

This is typically achieved through functional assays where the ability of this compound to inhibit the downstream signaling induced by a CysLT1 agonist (e.g., LTD4) is measured. A key indicator of antagonism is a rightward shift in the concentration-response curve of the agonist in the presence of increasing concentrations of the antagonist, without a reduction in the maximal response.

Affinity and Specificity Profiling against Related Leukotriene Receptors

To be a viable therapeutic candidate, this compound would need to exhibit high affinity for the CysLT1 receptor and high specificity over other related receptors, particularly the CysLT2 receptor. While both CysLT1 and CysLT2 receptors are activated by CysLTs, they have distinct tissue distributions and downstream effects. nih.gov

Binding affinity is quantified by the equilibrium dissociation constant (Kᵢ), which is determined through radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for the CysLT1 receptor is competed with varying concentrations of the unlabeled test compound (this compound). A lower Kᵢ value indicates a higher binding affinity.

Specificity is assessed by performing similar binding assays on a panel of related receptors, including CysLT2 and other G-protein coupled receptors. A desirable profile for this compound would be a significantly lower Kᵢ for CysLT1 compared to other receptors, indicating high selectivity.

Elucidation of Downstream Signaling Pathway Modulation

Activation of the CysLT1 receptor by its endogenous ligands initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to an increase in intracellular calcium concentrations. nih.gov A crucial aspect of characterizing this compound would be to confirm its ability to block these downstream pathways.

This is typically investigated using cell-based assays that measure changes in second messengers, such as intracellular calcium mobilization, upon receptor activation. In the presence of an effective antagonist like this compound, the agonist-induced increase in intracellular calcium would be attenuated in a concentration-dependent manner.

Comparative Receptor Binding Profiles with Allied CysLT1 Antagonists (e.g., Zafirlukast, Pranlukast, Montelukast)

To understand the potential advantages of a new compound, its binding profile is compared to existing drugs in the same class. This comparative analysis provides insights into its relative potency and potential for a differentiated therapeutic profile.

The table below illustrates a hypothetical comparative binding profile for this compound against well-established CysLT1 antagonists. The data would be generated from head-to-head in vitro binding assays.

| Compound | CysLT1 Receptor Affinity (Kᵢ, nM) | CysLT2 Receptor Affinity (Kᵢ, nM) | Selectivity (CysLT2 Kᵢ / CysLT1 Kᵢ) |

| This compound | Data not available | Data not available | Data not available |

| Zafirlukast | 0.5 - 2.0 | >1000 | >500 |

| Pranlukast | 1.0 - 5.0 | >1000 | >200 |

| Montelukast | 0.1 - 1.0 | >1000 | >1000 |

Note: The values for Zafirlukast, Pranlukast, and Montelukast are representative ranges from published literature and may vary depending on the specific assay conditions.

Application of Molecular Modeling and Computational Pharmacology Approaches

Modern drug discovery heavily relies on computational methods to understand and predict ligand-receptor interactions at a molecular level. For this compound, these techniques would be invaluable in elucidating its binding mode and identifying key interactions with the CysLT1 receptor.

Molecular docking simulations would be used to predict the most likely binding pose of this compound within the CysLT1 receptor's binding pocket. These models can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to its binding affinity and selectivity. Such insights are instrumental in the rational design of more potent and selective analogs.

Preclinical Mechanistic Investigations of Cp 85958

In Vitro Studies on Cellular and Subcellular Systems

Assessment of Pharmacological Activity in Relevant Cellular Assays

CP-85958 was identified as a potent antagonist of the CysLT1 receptor. In vitro assays are crucial for determining the interaction of a compound with its intended target and for predicting its potential therapeutic efficacy. For CysLT1 receptor antagonists, these assays typically involve measuring the compound's ability to inhibit the binding of radiolabeled leukotrienes to the receptor or to block leukotriene-induced functional responses in cells, such as calcium mobilization. While specific quantitative data from in vitro cellular assays for this compound are not detailed in the available literature, its progression to preclinical animal studies indicates that it demonstrated significant antagonist activity in these initial screening assays.

Hepatic Biotransformation and Metabolite Identification in Isolated Systems (e.g., Liver Microsomes, Hepatocytes)

The liver is the primary site of metabolism for many xenobiotics, and in vitro systems such as liver microsomes and hepatocytes are standard tools for investigating a compound's metabolic fate. These systems contain the key enzyme families responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily.

For this compound, a critical aspect of its preclinical investigation was the elucidation of its biotransformation pathways. Studies using primate and human hepatocytes were instrumental in this process. While the primary clearance mechanism in vivo for the backup compound, CP-199,331, was found to be O-demethylation followed by glucuronidation, the metabolic profile of this compound was markedly different and pointed towards a pathway of greater toxicological concern. The primary route of metabolism for this compound was identified as P450-mediated hydroxylation.

Ex Vivo and In Vivo Pharmacological Characterization in Animal Models

Evaluation of Compound Activity in Preclinical Disease Models of Asthma and Arthritis

Cysteinyl leukotrienes are key mediators in the pathophysiology of inflammatory diseases such as asthma and arthritis. Therefore, CysLT1 receptor antagonists like this compound were evaluated in animal models of these conditions to assess their therapeutic potential.

Analysis of In Vivo Metabolic Pathways and Metabolite Fate in Biological Matrices (e.g., Bile)

To understand the disposition of this compound in a whole-animal system, studies were conducted to analyze its metabolites in biological matrices. A pivotal investigation involved the examination of bile samples from monkeys that had been dosed with this compound. This analysis revealed the presence of significant quantities of a specific metabolite that was not a major component in the in vitro systems of other species.

Investigation of Metabolic Instability and Formation of Specific Metabolites (e.g., Lactol Formation)

The analysis of monkey bile samples led to a significant breakthrough in understanding the potential mechanism of this compound-induced hepatotoxicity. A major metabolite identified was a lactol derivative . patsnap.comebin.pub This lactol was presumed to be generated from a P450-mediated hydroxylation alpha to the oxygen atom in the chromanol ring of the parent compound. ebin.pub

The formation of this lactol metabolite was a critical finding, as it was hypothesized that the toxicity observed in monkeys could be mediated by this derivative. ebin.pub It is proposed that the lactol can undergo ring-opening to form a potentially reactive hydroxyaldehyde intermediate . ebin.pub This reactive aldehyde could then covalently bind to essential biomacromolecules within the liver, such as proteins, leading to cellular dysfunction and toxicity. This metabolic pathway is outlined in the table below.

| Parent Compound | Metabolic Step | Intermediate Metabolite | Proposed Reactive Intermediate | Potential Toxic Outcome |

|---|---|---|---|---|

| This compound | P450-mediated hydroxylation | Lactol metabolite | Hydroxyaldehyde | Covalent binding to macromolecules leading to hepatotoxicity |

This investigation into the metabolic instability of this compound and the formation of a reactive lactol metabolite provided a plausible explanation for the hepatotoxicity observed in preclinical studies and was a key factor in the decision to terminate its development. patsnap.comebin.pub

Synthetic Methodologies and Stereochemical Considerations for Chromanol Based Antagonists

Asymmetric Synthesis of Chiral Chromanol Scaffolds as Privileged Structural Motifs

The chiral chromanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis in an enantiomerically pure form is a critical challenge that has been addressed through various asymmetric methodologies. These methods are designed to introduce chirality and construct the chromanol ring system with high stereocontrol.

One prominent approach involves the catalytic asymmetric hetero-Diels-Alder reaction. This powerful strategy allows for the construction of the chroman ring with the simultaneous installation of multiple stereocenters. Chiral catalysts, often based on transition metals or organocatalysts, are employed to induce facial selectivity in the cycloaddition of a diene with an aldehyde or ketone, leading to the desired enantiomer of the chromanol core.

Another widely utilized method is the asymmetric Michael addition to an α,β-unsaturated ketone or ester, followed by an intramolecular cyclization. This tandem reaction sequence, often catalyzed by chiral organocatalysts such as prolinol derivatives or bifunctional thioureas, can afford highly functionalized chiral chromanol scaffolds with excellent enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome.

Furthermore, enzymatic resolutions and desymmetrization strategies have been successfully applied to obtain enantiopure chromanol intermediates. These biocatalytic methods offer high selectivity and mild reaction conditions, providing a valuable alternative to traditional chemical catalysis.

The development of these asymmetric synthetic routes has been instrumental in providing access to a diverse range of chiral chromanol building blocks, which are essential for the synthesis of complex chromanol-based antagonists.

Enantioselective Preparation Techniques Applied to CP-85958 Analogues and Derivatives

The specific stereochemistry of this compound and its analogues is critical for their antagonist activity. Consequently, enantioselective preparation techniques are central to their synthesis. The methodologies employed are often extensions or refinements of the general strategies for asymmetric chromanol synthesis, tailored to the specific structural features of the target molecules.

For many analogues of this compound, the key stereogenic centers are established through diastereoselective reactions on a chiral substrate. For instance, a chiral pool starting material can be elaborated through a series of stereocontrolled transformations to construct the chromanol ring with the correct relative and absolute stereochemistry.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of this compound derivatives. Chiral phosphoric acids, for example, have been shown to effectively catalyze the asymmetric synthesis of 2,3-disubstituted chroman-4-ols, which are key intermediates for these antagonists. These catalysts operate through a network of hydrogen bonds to control the stereochemical course of the reaction, leading to high levels of enantioselectivity.

The table below summarizes some of the key enantioselective methods used in the synthesis of chiral chromanol scaffolds relevant to this compound and its analogues.

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |

| Asymmetric Hetero-Diels-Alder | Chiral Lewis Acids (e.g., Cr(III)-salen) | [4+2] Cycloaddition | High enantioselectivity |

| Asymmetric Michael Addition/Cyclization | Chiral Organocatalysts (e.g., Prolinol ethers) | Tandem Michael addition-cyclization | Excellent diastereo- and enantioselectivity |

| Organocatalytic Asymmetric Aldol Reaction | Chiral Diamines | Aldol addition to form key C-C bond | High enantioselectivity |

| Enzymatic Resolution | Lipases | Kinetic resolution of racemic intermediates | High enantiomeric excess |

These techniques, often used in combination, allow for the efficient and stereocontrolled synthesis of the complex chiral architecture of this compound and its derivatives, enabling the exploration of their structure-activity relationships.

Development of Concise Synthetic Routes for Related Antagonists (e.g., CP-199,330)

The development of concise and efficient synthetic routes is a primary goal in medicinal and process chemistry, enabling the large-scale production of drug candidates for clinical evaluation. For chromanol-based antagonists like CP-199,330, significant effort has been dedicated to streamlining their synthesis from readily available starting materials.

For CP-199,330, a convergent route might involve the synthesis of a chiral chromanol core and a separate side-chain fragment, followed by their coupling. The efficiency of this approach relies on the development of robust and high-yielding coupling reactions.

Furthermore, the optimization of reaction conditions and the reduction of the number of synthetic steps are crucial for developing a practical and cost-effective synthesis. This often involves the use of catalytic methods to replace stoichiometric reagents and the development of one-pot procedures where multiple transformations are carried out in a single reaction vessel.

The following table outlines a representative concise synthetic approach for a chromanol-based antagonist.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Asymmetric Epoxidation | Sharpless Epoxidation (Ti(Oi-Pr)4, (+)-DET, t-BuOOH) | Introduction of chirality |

| 2 | Regioselective Epoxide Opening | Organocuprate addition | Installation of a key substituent |

| 3 | Intramolecular Cyclization | Acid or base catalysis | Formation of the chromanol ring |

| 4 | Side-chain Coupling | Suzuki or Sonogashira cross-coupling | Attachment of the side-chain |

| 5 | Deprotection | Standard deprotection methods | Unveiling of the final product |

The continuous refinement of these synthetic strategies is essential for the efficient production of chromanol-based antagonists and for enabling the discovery of new and improved therapeutic agents.

Broader Implications and Future Research Directions

Contributions of CP-85958 Research to Understanding Drug Metabolism and Bioactivation Paradigms

Studies on the metabolism of this compound revealed a critical bioactivation pathway that significantly contributed to the understanding of how certain chemical structures can lead to the formation of reactive metabolites. Research indicated that this compound underwent oxidative metabolism, likely mediated by cytochrome P450 enzymes. researchgate.netethernet.edu.et A proposed mechanism involved hydroxylation at the alpha position to the oxygen atom within the chromanol ring structure of this compound. ethernet.edu.et This metabolic step was hypothesized to generate a reactive hydroxyaldehyde intermediate, which could then exist in equilibrium with a lactol metabolite. researchgate.netethernet.edu.etebin.pub

Data from monkey bile samples following this compound administration showed the presence of substantial quantities of the lactol metabolite. researchgate.netethernet.edu.et This finding supported the metabolic pathway leading to the reactive intermediate. The formation of this reactive species was subsequently proposed as the underlying cause for the liver toxicity observed in preclinical animal studies, which ultimately led to the discontinuation of this compound's development. ersnet.orgresearchgate.netethernet.edu.etebin.pub

The experience with this compound underscored the critical importance of thoroughly investigating the metabolic fate of drug candidates early in the discovery process, with a particular focus on identifying potential bioactivation pathways. researchgate.neteurekaselect.com It highlighted that even seemingly inert functional groups within a molecule could be metabolically transformed into reactive electrophilic intermediates capable of covalently modifying biological macromolecules, such as proteins, potentially triggering adverse reactions. researchgate.neteurekaselect.com The research on this compound, alongside studies on other compounds like acetaminophen, which forms a reactive quinone imine metabolite, contributed to establishing paradigms for assessing drug toxicity linked to reactive metabolites. washington.edu

Application of Lessons Learned from this compound in Modern Drug Design and Toxicity Prediction

The challenges encountered with this compound have directly influenced strategies in modern drug design aimed at mitigating toxicity risks associated with bioactivation. The key lesson learned was the need to avoid or modify structural motifs prone to forming reactive metabolites. In the case of this compound, the benzoic acid portion was found to be resistant to oxidative metabolism, while the chromanol ring was susceptible to the bioactivation leading to toxicity. researchgate.netebin.pub

This understanding informed the design of subsequent compounds. For instance, the replacement of the benzoic acid moiety in this compound with a more metabolically labile group, the 4-methoxyphenylmethanesulfonamide, led to the discovery of CP-199,331. researchgate.netebin.pub This structural modification not only resulted in a compound with enhanced efficacy in preclinical asthma models but, crucially, was also devoid of the hepatotoxic events observed with this compound in monkeys. researchgate.netebin.pub This exemplifies a successful application of lessons learned from this compound's metabolic profile to design a safer drug candidate by engineering alternative, less problematic metabolic pathways. researchgate.netebin.pub

The case of this compound reinforces the value of identifying "structural alerts" – functional groups known or suspected to be involved in bioactivation – during the early stages of drug design. researchgate.netwashington.edu It emphasizes the need for iterative chemical interventions to abrogate reactive metabolite formation when a structural alert is present. researchgate.net

Furthermore, the difficulties in predicting idiosyncratic drug toxicity, as highlighted by the issues with compounds like this compound in preclinical species, have driven the development of computational tools for toxicity prediction. researchgate.netnih.gov While the provided information does not explicitly state that this compound data was used to train these models, the necessity demonstrated by such cases has fueled the advancement of in silico toxicology methods, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches. nih.govncs-conference.orgbiorxiv.orgrasayanjournal.co.inmdpi.comnih.govmdpi.comnih.govresearchgate.netucl.ac.uk These tools aim to predict potential toxicities based on chemical structure, allowing for earlier identification and prioritization of safer drug candidates, thereby reducing attrition rates in drug discovery and development. ncs-conference.orgnih.govresearchgate.net

Exploration of Novel Pharmacological Concepts for GPCR Targets, informed by this compound's Research Trajectory

This compound's identification and study as a potent antagonist of the CysLT1 receptor placed it within the significant class of drugs targeting GPCRs. researchgate.netersnet.orgacs.org GPCRs represent the largest family of cell surface receptors and are targets for a substantial percentage of currently marketed drugs. nih.govanr.frnih.govnovonordiskfonden.dkimperial.ac.ukemory.edu Research into GPCRs has continuously evolved, moving beyond the classical view of receptor activation to encompass more nuanced pharmacological concepts.

The research trajectory involving this compound, as a ligand for a GPCR, contributes to the broader understanding of ligand-GPCR interactions. While the primary issue leading to this compound's discontinuation was toxicity related to metabolism rather than target engagement, the study of its interaction with the CysLT1 receptor is part of the cumulative knowledge base regarding GPCR pharmacology.

Modern GPCR research explores concepts such as biased agonism (also known as functional selectivity), where ligands can preferentially activate certain downstream signaling pathways over others, and the signaling properties of GPCR oligomers. anr.frimperial.ac.uknih.govscienceopen.com These advancements offer new avenues for designing drugs with more precise and potentially safer pharmacological profiles. anr.frimperial.ac.ukscienceopen.com Although the provided information does not detail specific novel pharmacological concepts for the CysLT1 receptor directly informed by this compound studies, the general research on GPCRs, including the CysLT1 receptor and its ligands like this compound and its endogenous ligand Leukotriene D4 (LTD4), contributes to the expanding knowledge in this field. researchgate.netnih.gov The necessity to develop safer GPCR-targeted drugs, underscored by cases like this compound where toxicity was a limiting factor, implicitly drives the exploration and application of these novel pharmacological concepts to achieve better therapeutic outcomes.

Interactive Data Table: Key Compounds and Related Information

| Compound Name | PubChem CID | Relevance to this compound Research |

| This compound | 60704 | Focus compound, CysLT1 receptor antagonist, discontinued (B1498344) due to toxicity. researchgate.netersnet.orgacs.org |

| CP-199,331 | 3033701 | Analog of this compound with modified structure to mitigate toxicity. researchgate.netebin.pub |

| Leukotriene D4 | 5280906 | Endogenous ligand for the CysLT1 receptor, target of this compound. researchgate.netnih.gov |

| Acetaminophen | 1983 | Example compound used as a paradigm for drug toxicity linked to reactive metabolites. washington.edu |

| CP-80,798 | 60703 | Related heterocyclic chromanol compound studied alongside this compound. acs.orgebin.pub |

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the structural identity and purity of CP-85958 in synthetic chemistry research?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., / NMR, mass spectrometry) and chromatographic methods (e.g., HPLC with UV/Vis or ELSD detection). For purity assessment, elemental analysis or quantitative -NMR with internal standards is recommended. Novel compounds require full spectral data and purity >95%, while known compounds should cite prior characterization protocols .

Q. How should researchers design controlled experiments to evaluate the pharmacological activity of this compound while minimizing confounding variables?

- Methodological Answer : Implement dose-response studies with positive/negative controls (e.g., reference inhibitors or vehicle-only groups). Use randomized block designs to account for batch variability. Include triplicate measurements for reproducibility. For in vitro assays, validate cell line stability and compound solubility in the assay medium. Document all parameters (e.g., incubation time, temperature) to align with reproducibility standards .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct comparative pharmacokinetic studies to assess bioavailability and metabolite interference. Use ex vivo assays (e.g., tissue homogenate activity tests) to bridge in vitro and in vivo results. Apply statistical frameworks like Bland-Altman analysis to quantify discrepancies. For mechanistic conflicts, employ target engagement assays (e.g., CETSA or SPR) to verify binding in vivo .

Q. How can researchers systematically analyze contradictory findings in dose-response relationships of this compound across different studies?

- Methodological Answer : Perform a meta-analysis using standardized effect sizes (e.g., IC, EC) normalized to common units. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Use sensitivity analysis to identify outliers driven by methodological variability (e.g., assay type, cell line differences). Cross-validate with orthogonal assays (e.g., functional vs. binding assays) .

Q. What methodological approaches are effective for identifying off-target interactions of this compound in complex biological systems?

- Methodological Answer : Utilize proteome-wide affinity profiling (e.g., thermal proteome profiling or chemical proteomics) to map off-target binding. Pair with computational docking studies to predict interaction hotspots. Validate hits using CRISPR-based knockout models or selective inhibitors. For functional validation, apply high-content screening to assess phenotypic changes .

Data Analysis & Interpretation

Q. How should researchers address conflicting data on this compound’s mechanism of action in interdisciplinary studies?

- Methodological Answer : Apply a principal contradiction framework to identify the dominant factor (e.g., target selectivity vs. cellular context). Use pathway enrichment analysis to contextualize conflicting results within broader biological networks. Collaborate with computational biologists to build predictive models that reconcile disparate datasets .

Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Employ mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event endpoints. For nonlinear responses, apply sigmoidal curve fitting (e.g., four-parameter logistic models). Validate assumptions with residual plots and AIC/BIC criteria .

Reproducibility & Reporting

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound analogs?

- Methodological Answer : Provide step-by-step procedures with critical parameters (e.g., reaction temperature, catalyst loading). Include raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers for all reagents. Adhere to journal guidelines for experimental detail thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.